molecular formula C8H8O3 B6270143 3-(furan-2-yl)-2-methylprop-2-enoic acid CAS No. 54160-39-3

3-(furan-2-yl)-2-methylprop-2-enoic acid

Cat. No. B6270143
CAS RN: 54160-39-3
M. Wt: 152.1
InChI Key:
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Description

“3-(furan-2-yl)propenoic acids” and their derivatives are organic compounds that have been studied for their potential applications . They are derived from furans, which are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .


Synthesis Analysis

The synthesis of “3-aryl-3-(furan-2-yl)propenoic acid derivatives” has been developed based on the hydroarylation of the carbon–carbon double bond of “3-(furan-2-yl)propenoic acids” and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .


Chemical Reactions Analysis

Reactions of “3-(furan-2-yl)propenoic acids” and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .

Scientific Research Applications

Drug Development

This compound’s unique structure allows for potential applications in drug development. Furan derivatives are known to be used in the synthesis of several medicines due to their biological and pharmacological properties .

Catalysis

The compound could be employed in catalysis processes. Its reactivity makes it a candidate for use in various chemical reactions as a catalyst or a catalytic agent .

Material Synthesis

3-(furan-2-yl)-2-methylprop-2-enoic acid may be used in material synthesis, particularly in creating polymers and resins with specific desired properties .

Biomedical Applications

Furan-based compounds have shown promise as biomaterials with antimicrobial, anticancer, antihyperglycemic, and analgesic properties. This specific compound could have similar applications .

Agricultural Chemicals

Some furan derivatives promote plant growth, while others serve as effective fungicides or insecticides. This compound might find use in agricultural chemical formulations .

Energy and Fuels

Furan compounds are being explored as substitutes for petroleum derivatives. This compound could contribute to the synthesis of new fuels or fuel additives .

Electronic Materials

Conjugated furans are used in electronics, such as sensors, organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The subject compound could be part of such electronic materials due to its furan moiety .

Antibacterial Agents

Recent studies have synthesized novel furan-containing compounds with antibacterial activity. There’s potential for this compound to be used in developing new antibacterial agents .

Each application area presents a rich field for further exploration and research using 3-(furan-2-yl)-2-methylprop-2-enoic acid.

Buy ®-2-Amino-3-(furan-2-yl)propanoic acid | 110772-46-8 Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study … Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and … Recent Advances in Syntheses and Antibacterial Activity of … - IntechOpen Furan platform chemicals beyond fuels and plastics Furan: Alkylation, Synthesis & Properties | StudySmarter IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS … Biological transformations of furanic platform molecules to … - Springer Recent Advances in Conjugated Furans - Chemistry Europe

Mechanism of Action

Target of Action

It has been found that similar compounds demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .

Mode of Action

The mode of action of 3-(furan-2-yl)-2-methylprop-2-enoic acid involves its interaction with its targets through a process known as hydroarylation of the carbon–carbon double bond . This process is facilitated by arenes under superelectrophilic activation conditions in neat triflic acid TfOH . The corresponding O,C-diprotonated forms of the starting furan acids and esters are the reactive electrophilic species in these transformations .

Biochemical Pathways

The hydroarylation process that it undergoes suggests that it may influence pathways involving carbon–carbon double bonds

Pharmacokinetics

It is noted that similar compounds have high gastrointestinal absorption .

Result of Action

The result of the action of 3-(furan-2-yl)-2-methylprop-2-enoic acid is primarily antimicrobial activity. It has been found to suppress yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 3-(furan-2-yl)-2-methylprop-2-enoic acid. For instance, the hydroarylation process it undergoes is facilitated by arenes under superelectrophilic activation conditions in neat triflic acid TfOH . This suggests that the compound’s action may be influenced by the presence of certain chemicals in its environment.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(furan-2-yl)-2-methylprop-2-enoic acid involves the conversion of furan-2-carboxylic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "Furan-2-carboxylic acid", "Methyl acrylate", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is reacted with methyl acrylate in the presence of sodium hydroxide and methanol to form 3-(furan-2-yl)-2-methylprop-2-enoic acid methyl ester.", "Step 2: The methyl ester is hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the desired product by reacting it with sodium hydroxide and sodium chloride in diethyl ether and water." ] }

CAS RN

54160-39-3

Molecular Formula

C8H8O3

Molecular Weight

152.1

Purity

95

Origin of Product

United States

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